4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine
Overview
Description
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine is a heterocyclic compound that features a benzyl group attached to a tetrahydrobenzo[f][1,4]oxazocine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with a suitable diketone or ketoester in the presence of a catalyst to form the oxazocine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another heterocyclic compound with a similar tetrahydro ring system.
Phenanthroquinolizidine: A compound with a similar structural motif but different functional groups.
Uniqueness
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine is unique due to its specific combination of a benzyl group and an oxazocine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Benzyl-3,4,5,6-tetrahydro-1H-benzo[f][1,4]oxazocine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzyl group attached to a tetrahydrobenzo[f][1,4]oxazocine ring system, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C17H19NO
- CAS Number : 1333113-99-7
- Melting Point : 146.0 to 153.0 °C
- Purity : >97.0% (HPLC) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by modulating the activity of enzymes or receptors involved in various physiological pathways. Research indicates that it may have antimicrobial and anticancer properties .
Antimicrobial Activity
Studies have shown that derivatives of oxazocine compounds exhibit significant antimicrobial properties. For instance, the compound's structural features may enhance its ability to penetrate microbial membranes and inhibit growth. Specific tests have demonstrated effectiveness against various bacterial strains .
Anticancer Properties
Research into the anticancer potential of this compound has revealed promising results. The compound has been evaluated in vitro for its cytotoxic effects on cancer cell lines. Notably, it appears to induce apoptosis in certain cancer cells through the activation of intrinsic pathways .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in relation to other heterocycles:
Compound | Structure | Biological Activity |
---|---|---|
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | Similar tetrahydro structure | Known for neurotoxic effects but limited therapeutic use |
Phenanthroquinolizidine | Different functional groups | Exhibits varied biological activities but less studied than oxazocines |
Properties
IUPAC Name |
4-benzyl-3,4,5,6-tetrahydro-1H-2,5-benzoxazocine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-2-6-14(7-3-1)10-17-13-19-12-16-9-5-4-8-15(16)11-18-17/h1-9,17-18H,10-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDDBFSBYXUIQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=CC=CC=C2CO1)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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